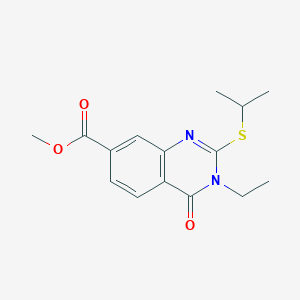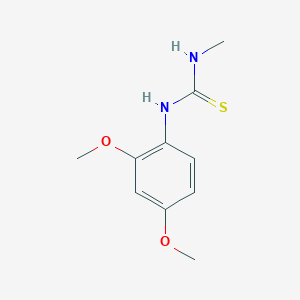
N-(2,4-dimethoxyphenyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential as an antioxidant and its ability to scavenge free radicals in biological systems. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and free radical scavenging effects by donating a sulfur atom to free radicals, leading to the formation of a stable thiourea radical. This stable radical can then be reduced by various cellular antioxidants, including glutathione and vitamin C. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also chelate metal ions, which are known to catalyze the formation of free radicals.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to improve cardiovascular function and protect against ischemia-reperfusion injury. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments, including its ability to protect against oxidative stress-induced damage in various cell types and its potential for treating various diseases. However, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has some limitations, including its potential toxicity at high concentrations, the need for optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For N-(2,4-dimethoxyphenyl)-N'-methylthiourea research include further studies to determine its safety and efficacy in humans, optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the development of new analogs with improved antioxidant and free radical scavenging properties. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also be used in combination with other antioxidants to improve their efficacy and reduce toxicity. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be used as a tool for studying the role of oxidative stress in various diseases and for identifying new therapeutic targets.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized using various methods, including the reaction of methyl isothiocyanate with 2,4-dimethoxyaniline, or the reaction of 2,4-dimethoxyaniline with methyl isocyanate followed by the reaction with hydrogen sulfide. The synthesis method can affect the purity and yield of the final product, and optimization of the synthesis method is important for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its potential as an antioxidant and its ability to scavenge free radicals in biological systems. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been studied for its potential in treating various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMTMOOCLHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)
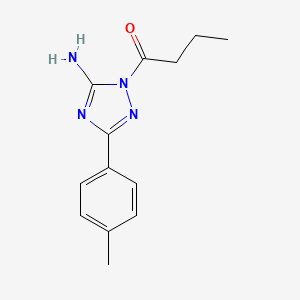
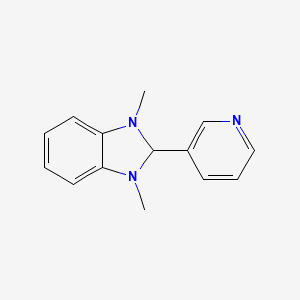
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
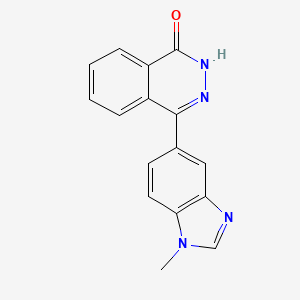
![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)
![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
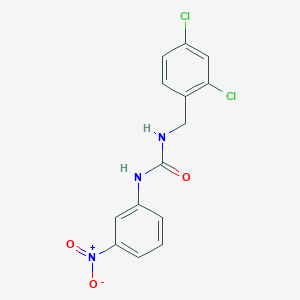
![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
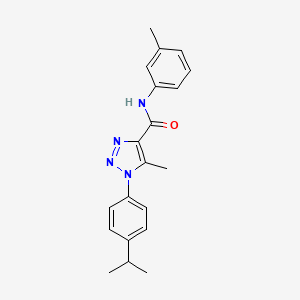
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
